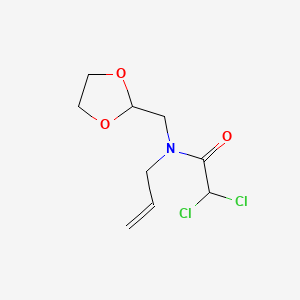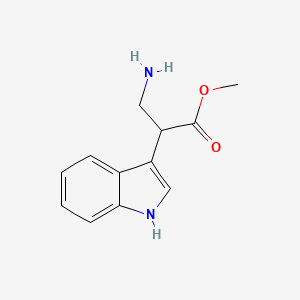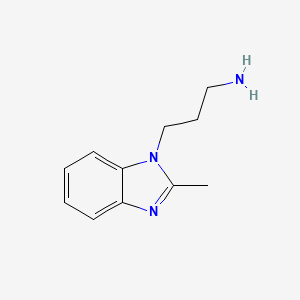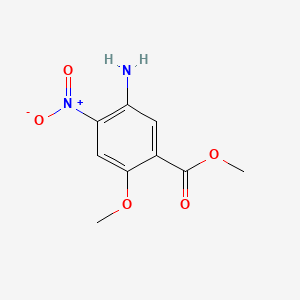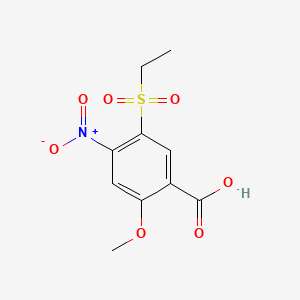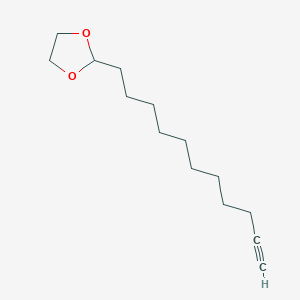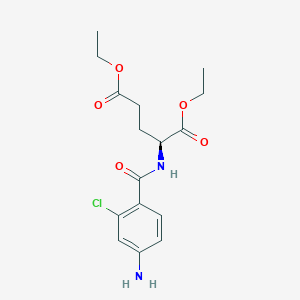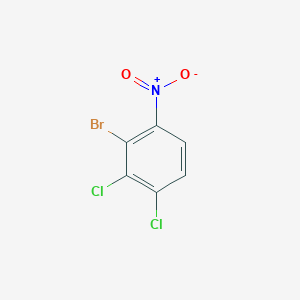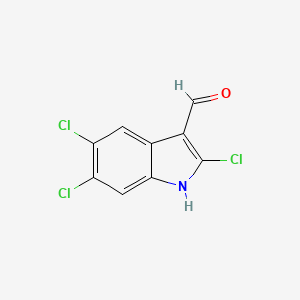![molecular formula C13H10S B3057445 2-[2-(4-methylphenyl)ethynyl]thiophene CAS No. 80746-49-2](/img/structure/B3057445.png)
2-[2-(4-methylphenyl)ethynyl]thiophene
概要
説明
2-[2-(4-methylphenyl)ethynyl]thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group attached to the ethynyl group, which is further connected to the thiophene ring
作用機序
Target of Action
The primary targets of the compound “2-[2-(4-methylphenyl)ethynyl]thiophene” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many thiophene derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
A study on similar 2,3-dialkynylthiophene derivatives showed that these compounds have relatively high drug scores and low toxicities, suggesting good bioavailability .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown. Some 2,3-dialkynylthiophene derivatives have shown significant reducing and free radical scavenging activities, suggesting potential antioxidant activity .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment .
生化学分析
Biochemical Properties
2-[2-(4-Methylphenyl)ethynyl]thiophene plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has shown antioxidant properties, interacting with free radicals and reducing oxidative stress in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of antioxidant enzymes, it helps in maintaining cellular redox balance. Furthermore, this compound affects gene expression related to detoxification processes, enhancing the cell’s ability to cope with toxic insults . Its impact on cellular metabolism includes the modulation of metabolic pathways that are crucial for energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, altering their conformation and activity. This binding can result in either the inhibition or activation of the enzyme, depending on the nature of the interaction. For example, its interaction with cytochrome P450 enzymes can lead to changes in the metabolism of other compounds, affecting their pharmacokinetics and dynamics . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, it may exhibit strong antioxidant activity, but this can diminish as the compound degrades. Studies have shown that its stability is influenced by environmental factors such as light and temperature . Long-term exposure to this compound can lead to adaptive responses in cells, including the upregulation of detoxification enzymes and changes in metabolic pathways .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may enhance antioxidant defenses and improve cellular function. At higher doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where a specific dose range is required to achieve beneficial effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the cell . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may accumulate in the mitochondria, where it can exert its antioxidant effects and influence mitochondrial function . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methylphenyl)ethynyl]thiophene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include:
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Copper(I) iodide (CuI) is often used as a co-catalyst.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction can be represented as follows:
4-methylphenyl halide+ethynylthiophenePd(0), CuI, THFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.
化学反応の分析
Types of Reactions
2-[2-(4-methylphenyl)ethynyl]thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[2-(4-methylphenyl)ethyl]thiophene.
Substitution: Formation of halogenated derivatives of the compound.
科学的研究の応用
2-[2-(4-methylphenyl)ethynyl]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
類似化合物との比較
Similar Compounds
- 2-[2-(4-fluorophenyl)ethynyl]thiophene
- 2-[2-(4-chlorophenyl)ethynyl]thiophene
- 2-[2-(4-bromophenyl)ethynyl]thiophene
Uniqueness
2-[2-(4-methylphenyl)ethynyl]thiophene is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and physical properties. The methyl group can enhance the compound’s lipophilicity and potentially improve its biological activity compared to its halogenated analogs.
特性
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-7,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCAKBZFSYMUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396565 | |
| Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80746-49-2 | |
| Record name | Thiophene, 2-[(4-methylphenyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


